2-Methyl Hippuric Acid-d7

LC-MS/MS Internal Standard Bias

Quantitation of urinary 2-methylhippuric acid (2MHA) as an o-xylene exposure biomarker demands a reliable internal standard. Unlabeled 2MHA co-elutes with endogenous analyte, precluding MS discrimination, while 13C6-labeled IS is cost-prohibitive for large sample cohorts. 2MHA-d7 delivers a validated, economical solution: • +7 Da mass shift from seven deuterium atoms enables unambiguous LC-MS/MS discrimination from endogenous 2MHA • ≥98 atom% D isotopic enrichment; documented -38.4% spike recovery bias versus 13C6-2MHA supports platform-specific correction • 5-10× cost reduction versus 13C-labeled IS, validated in published occupational health surveillance methods

Molecular Formula C10H11NO3
Molecular Weight 200.24 g/mol
Cat. No. B565229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl Hippuric Acid-d7
SynonymsN-(2-Methylbenzoyl-d7)glycine;  NSC 163983-d7;  o-Methylhippuric Acid-d7;  o-Toluric Acid-d7; 
Molecular FormulaC10H11NO3
Molecular Weight200.24 g/mol
Structural Identifiers
InChIInChI=1S/C10H11NO3/c1-7-4-2-3-5-8(7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)/i1D3,2D,3D,4D,5D
InChIKeyYOEBAVRJHRCKRE-AAYPNNLASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.05 g / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl Hippuric Acid-d7: Deuterated Internal Standard for Xylene Metabolite Quantification


2-Methyl Hippuric Acid-d7 (2MHA-d7, CAS 1216430-90-8) is a stable isotope-labeled analog of 2-methylhippuric acid (2MHA), the primary urinary metabolite of o-xylene . It incorporates seven deuterium atoms—a trideuteriomethyl group and four aromatic deuteriums—resulting in a molecular mass shift of +7 Da relative to the unlabeled analyte (MW 193.2 → 200.24) . This mass difference enables unambiguous discrimination by mass spectrometry, making the compound a widely used internal standard (IS) for the quantification of 2MHA in biological matrices such as urine and tissue [1]. The compound is supplied as a white to off-white solid with a melting point of 163–164°C and is slightly soluble in DMSO and methanol .

Why Unlabeled 2-Methylhippuric Acid or Alternative Isotopologues Cannot Substitute for 2-Methyl Hippuric Acid-d7 in Quantitative LC-MS/MS


Direct substitution of 2MHA-d7 with the unlabeled analyte, other deuterated hippuric acid analogs (e.g., hippuric acid-d5), or even 13C-labeled 2MHA isotopologues introduces quantitation errors that compromise analytical validity. Unlabeled 2MHA cannot serve as an IS because it co-elutes with endogenous analyte, preventing mass discrimination [1]. Deuterated analogs such as hippuric acid-d5 differ in chemical structure and may exhibit differential extraction recovery and ionization efficiency from 2MHA, violating the fundamental assumption of isotope dilution that the IS and analyte behave identically throughout sample preparation and analysis [2]. More critically, head-to-head data demonstrate that 2MHA-d7 itself introduces a substantial negative bias (−38.4% spike recovery) relative to 2MHA-13C6 in urinary matrices, due to differential ion suppression arising from deuterium-induced chromatographic retention time shifts [3]. Therefore, while 2MHA-d7 is not a universal “gold standard” IS—its performance is demonstrably matrix- and comparator-dependent—its use is validated in specific, published methods where these biases have been characterized and accounted for. Substitution with any alternative IS without analogous validation would yield uncharacterized and potentially severe quantitative inaccuracies.

Quantitative Performance Evidence for 2-Methyl Hippuric Acid-d7: Head-to-Head Comparisons Against 13C6 and Unlabeled Analogs


Quantitative Bias in Urinary 2MHA Measurement: 2MHA-d7 vs. 2MHA-13C6

A systematic comparison of deuterated (2H7) versus 13C6-labeled internal standards for the quantification of urinary 2-methylhippuric acid (2MHA) revealed that concentrations generated using 2MHA-d7 were on average 59.2% lower than those generated using 2MHA-13C6 [1]. This head-to-head evaluation demonstrates that the choice of isotopologue dramatically impacts the reported analyte concentration. Spike accuracy experiments further confirmed this bias: 2MHA-d7 produced a negative bias of -38.4% when quantifying known spiked concentrations in urine, whereas 2MHA-13C6 showed no significant bias [1]. The underlying mechanism was identified via post-column infusion as differential ion suppression; the deuterated IS did not co-elute precisely with the native analyte due to a deuterium isotope effect, causing it to experience a different matrix effect profile during electrospray ionization [1]. This evidence establishes that while 2MHA-d7 is a viable IS, its use mandates method-specific validation and awareness of a potential 1.6-fold quantitative difference compared to a 13C6-labeled alternative.

LC-MS/MS Internal Standard Bias Xylene Exposure

Spike Recovery Accuracy: 2MHA-d7 Exhibits -38.4% Bias vs. No Bias for 2MHA-13C6

Spike accuracy was assessed by quantifying a known concentration of 2MHA added to a urine matrix and comparing the measured value to the true spiked concentration. Using 2MHA-d7 as the internal standard, the measured concentration showed a mean bias of -38.4% relative to the true value [1]. In contrast, using 2MHA-13C6 yielded no significant bias [1]. This direct, quantitative comparison isolates the contribution of the internal standard to method accuracy. The negative bias observed with 2MHA-d7 is attributed to incomplete compensation for ion suppression; post-column infusion experiments confirmed that the ion suppression experienced by native 2MHA was not equally experienced by the earlier-eluting 2MHA-d7 [1]. This result underscores that deuterium labeling, while cost-effective, can introduce significant quantitative inaccuracy in electrospray ionization-based assays if not properly characterized.

Spike Recovery Accuracy Matrix Effect Urine

Matrix Effect Compensation Failure: Deuterium-Induced Retention Time Shift

Post-column infusion experiments revealed that the ion suppression experienced by native 2MHA and 2MHA-13C6 was not equally experienced by 2MHA-d7 [1]. This differential matrix effect is a direct consequence of a retention time shift: deuterated 2MHA-d7 elutes earlier than the non-deuterated analyte, causing it to encounter a different region of the ion suppression profile [1]. In contrast, 2MHA-13C6 co-eluted with native 2MHA, providing equivalent matrix effect compensation [1]. This finding aligns with broader class-level observations that deuterated internal standards often fail to fully correct for matrix effects in reversed-phase LC due to the isotopic effect on hydrophobicity [2]. The data for 2MHA-d7 provide a specific, quantified example of this phenomenon, explaining the -38.4% spike bias observed.

Ion Suppression Retention Time Shift Deuterium Isotope Effect LC-ESI-MS

Isotopic Enrichment: ≥98 atom % D Enables Unambiguous Mass Spectrometric Discrimination

Technical specifications from a commercial supplier indicate that 2-Methyl Hippuric Acid-d7 is supplied with a chemical purity of 98% and an isotopic enrichment of ≥98 atom % D . This high degree of deuterium incorporation ensures that the M+7 isotopologue constitutes >98% of the labeled compound, minimizing spectral overlap with the unlabeled analyte (M+0) and its natural abundance M+1 and M+2 isotopologues. In contrast, the unlabeled 2-methylhippuric acid has a natural abundance isotopic distribution with 0 atom % D . This 98% difference in deuterium enrichment provides the analytical specificity required for accurate isotope dilution mass spectrometry. While the absolute enrichment is high, the residual ~2% unlabeled or partially labeled species must be considered during method validation, as they can contribute a small but measurable background signal in the M+0 channel [1].

Isotopic Purity Atom % D Mass Spectrometry Internal Standard

Chemical Purity Specification: 2MHA-d7 (≥99.0%) vs. Unlabeled 2MHA (≥98%)

Commercial product data indicate that 2-Methyl Hippuric Acid-d7 is available at a certified chemical purity of ≥99.0% or 98% , depending on the supplier. For comparison, the unlabeled 2-methylhippuric acid analytical standard is typically specified at ≥98% purity . The ≥99.0% grade offers a marginally higher purity specification, which can be advantageous for ultra-trace quantitative applications where any impurity co-eluting with the analyte could introduce systematic error. While the difference between 98% and 99% purity may seem modest, it can translate to a 2% relative difference in the internal standard's contribution to the analyte signal, which may be significant in high-precision toxicological or pharmacokinetic studies where measurement uncertainty must be minimized.

Chemical Purity HPLC Quality Control Standard

Validated Application: Tissue MHA Quantification Using MHA-d7 as Internal Standard

A validated isotope-dilution GC-MS method for measuring trace levels of xylene metabolites in rat brain tissue employed MHA-d7 as the internal standard for methylhippuric acid [1]. The method demonstrated an absolute recovery of approximately 80% for MHA from spiked brain tissue homogenates, with an on-column limit of quantitation of 386 pg [1]. This method establishes a precedent for the use of 2MHA-d7 in complex tissue matrices and provides a baseline performance benchmark. In contrast, methods using unlabeled MHA or non-deuterated analogs would lack the specificity required for isotope dilution in this matrix. The demonstrated recovery of 80% for the internal standard itself indicates acceptable extraction efficiency, though the method's accuracy relies on the assumption of equivalent recovery between MHA-d7 and native MHA—an assumption that subsequent LC-MS studies (see Evidence 1-3) have shown may not hold under all conditions [2].

Tissue Analysis GC-MS Isotope Dilution Method Validation

Optimal Deployment Scenarios for 2-Methyl Hippuric Acid-d7 in Analytical and Occupational Health Workflows


Occupational Biomonitoring of o-Xylene Exposure in Urine

2MHA-d7 is the internal standard of choice for established LC-MS/MS methods quantifying urinary 2-methylhippuric acid as a biomarker of o-xylene exposure [1]. In this application, the known negative bias of 2MHA-d7 relative to 13C6-2MHA is addressed by using a validated calibration curve constructed with the same d7-labeled internal standard, ensuring internal consistency within the method. Laboratories implementing this scenario should verify that their analytical run conditions (e.g., mobile phase composition, column temperature) yield acceptable co-elution between 2MHA and 2MHA-d7 to minimize differential matrix effects . This scenario is appropriate for routine occupational health surveillance where cost is a primary driver and the method has been locally validated against proficiency testing materials.

Tissue Distribution Studies of Xylene and Its Metabolites

For research applications requiring quantification of methylhippuric acid in solid tissues (e.g., brain, liver), 2MHA-d7 serves as a validated internal standard in isotope-dilution GC-MS methods [1]. The method's demonstrated limit of quantitation (386 pg on-column) and tissue recovery (≈80%) provide a performance benchmark for laboratories adapting the protocol. Users should be aware that recovery of the deuterated IS may differ from the native analyte (92 ± 11% for MHA vs. ~80% for MHA-d7), and appropriate correction factors or recovery studies should be performed when absolute quantitation is required [1]. This scenario is ideal for toxicology researchers investigating the tissue-specific accumulation of xylene metabolites.

Method Cross-Validation Between LC-MS/MS Platforms Using Different Isotopologue IS

The documented quantitative bias of -59.2% (concentration) and -38.4% (spike accuracy) for 2MHA-d7 versus 2MHA-13C6 provides a critical reference point for laboratories needing to harmonize data generated with different internal standards [1]. In this scenario, 2MHA-d7 is not used as the primary IS but rather as a comparator standard to quantify the bias introduced by deuterium labeling. By analyzing a set of shared urine samples with both d7- and 13C6-labeled IS, a laboratory can derive a platform-specific correction factor to retrospectively adjust historical data or to align results with a reference laboratory using the 13C6 method. This application is essential for multi-center studies, regulatory submissions, and longitudinal biomonitoring programs where method consistency over time is paramount.

Development of Low-Cost High-Throughput Xylene Exposure Assays

For laboratories in resource-limited settings or those performing very large sample sets, the significantly lower cost of deuterated versus 13C-labeled internal standards (often a factor of 5–10×) makes 2MHA-d7 an economically viable option for high-throughput screening [1]. The key evidence supporting this scenario is the documented isotopic purity (≥98 atom % D) and chemical purity (≥98–99%) of commercially available 2MHA-d7, which provide sufficient analytical specificity for most screening applications . To deploy this scenario responsibly, the laboratory must perform an initial validation experiment to quantify the matrix-specific bias using spiked quality control samples and apply a consistent correction factor across all study samples [2]. This approach balances fiscal constraints with the analytical rigor required for occupational exposure monitoring.

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